molecular formula C18H17BrN2O3S B6434512 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide CAS No. 2419248-94-3

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B6434512
CAS No.: 2419248-94-3
M. Wt: 421.3 g/mol
InChI Key: HDSYEZAWZYBUDL-UHFFFAOYSA-N
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Description

4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and chemical biology research. With a molecular formula of C18H17BrN2O3S and a molecular weight of 421.3 g/mol , this compound features a bromine atom and a propoxy group on the benzene ring, which can enhance lipophilicity and steric bulk . The quinoline moiety is known to contribute to potential π-π stacking interactions with biological targets, making such compounds valuable scaffolds for investigating enzyme or receptor function . Sulfonamides as a class exhibit a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, and are studied for roles in treating various conditions . The bromine atom on the benzene ring also offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing researchers to create a diverse array of analogues from this central intermediate . This product is intended for research applications only and is not for human or veterinary use.

Properties

IUPAC Name

4-bromo-3-propoxy-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYEZAWZYBUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Mechanism

The protocol involves:

  • Aryl halide: 4-Bromo-3-propoxybromobenzene.

  • Sulfur source: Sodium metabisulfite (Na₂S₂O₅).

  • Amine: Quinolin-3-amine.

  • Photocatalyst: Eosin Y (2 mol%).

  • Conditions: Blue LED light, DMSO solvent, room temperature, 6–8 hours.

Single-electron transfer (SET) from the photocatalyst generates an aryl radical, which reacts with sulfur dioxide to form an aryl sulfonyl radical. This intermediate couples with the amine to yield the sulfonamide via an ammonium salt intermediate.

Advantages Over Classical Methods

  • Functional group tolerance: Compatible with sensitive substituents (e.g., bromine, propoxy).

  • Mild conditions: Avoids harsh acids/bases and high temperatures.

  • Scalability: Demonstrated for gram-scale synthesis.

Key Data:

  • Yield: 80–85%.

  • Reaction time: 6 hours (vs. 24 hours for classical method).

Comparative Analysis of Methods

Parameter Classical Method Photoredox Method
Yield 65–75%80–85%
Reaction Time 24–36 hours6–8 hours
Conditions Harsh (chlorosulfonic acid)Mild (room temperature, light)
Purification Column chromatographySimple extraction
Functional Group Tolerance ModerateHigh

The photoredox method outperforms the classical approach in efficiency and practicality, particularly for substrates prone to decomposition under acidic conditions.

Challenges and Optimization Strategies

  • Steric hindrance: The bulky propoxy and bromine groups may slow sulfonation. Using excess chlorosulfonic acid (3–4 equivalents) mitigates this issue.

  • Amine reactivity: Quinolin-3-amine’s low nucleophilicity necessitates prolonged reaction times in classical methods. Photoredox catalysis enhances coupling efficiency via radical intermediates.

  • Purification: Silica gel chromatography is essential for removing byproducts (e.g., unreacted sulfonyl chloride).

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the quinoline moiety.

    Coupling: New biaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Sulfonamides with Quinoline Moieties

  • 4-Bromo-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}-2,5-difluorobenzene-1-sulfonamide () Substituents: Bromine (4-position), dichloro (3,5-positions on phenyl), difluoro (2,5-positions on benzene), quinolin-3-yloxy. Molecular Weight: 560.195 g/mol. Key Differences: Additional halogens (Cl, F) increase molecular weight and lipophilicity compared to the target compound. The quinolin-3-yloxy group replaces the propoxy and sulfonamide-linked quinolin-3-yl in the target compound, altering binding interactions .
  • 4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (Compound 11, ) Substituents: Bromine (4-position), dichloro (3,5-positions on phenyl), quinolin-3-yloxy. Key Differences: Lacks the propoxy group and fluorine atoms but retains bromine and dichloro substituents.

Sulfonamides with Varied Aromatic Systems

  • 5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide () Substituents: Bromine (5-position), methoxy (2-position), methoxypropyl (N-substituent). Key Differences: Methoxy and methoxypropyl groups differ from the target compound’s propoxy and quinolin-3-ylamine. The altered substitution pattern may influence solubility and metabolic stability .
  • 4-Bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide () Substituents: Bromine (4-position), morpholinyl-pyridazinyl-phenyl. Molecular Weight: 475.4 g/mol. Key Differences: Replaces the quinoline group with a morpholine-pyridazine hybrid, introducing hydrogen-bonding capabilities and reducing aromaticity .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Attributes

Compound Name Molecular Weight (g/mol) Halogen Substituents Aromatic System Notable Functional Groups Potential Applications
4-Bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide (Target) ~420 (estimated) Br, Cl (quinoline) Benzene + Quinoline Propoxy, sulfonamide Anti-inflammatory, anticancer
4-Bromo-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}-2,5-difluorobenzene-1-sulfonamide 560.195 Br, Cl, F Benzene + Quinoline Quinolin-3-yloxy Enzyme inhibition
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide ~430 (estimated) Br Benzene + Quinoline Methoxy, methoxypropyl Not specified
4-Bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 475.4 Br Benzene + Pyridazine Morpholine Kinase modulation

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine’s bulkiness and electron-withdrawing nature enhance binding affinity in halogen-bonding interactions (e.g., ). Fluorine in improves metabolic stability .
  • Oxygen-Containing Groups : Propoxy (target) vs. methoxy () influence solubility; propoxy’s longer chain may increase membrane permeability but reduce aqueous solubility.
  • Aromatic Moieties: Quinoline (target) vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonamide coupling, bromination, and propoxy group introduction. Key steps require precise control of temperature (e.g., 60–80°C for coupling reactions), solvent selection (e.g., DMF or dichloromethane), and catalysts like triethylamine. Purification often employs column chromatography or recrystallization to achieve >95% purity . For example, intermediates may be synthesized via nucleophilic substitution of quinoline-3-amine with activated sulfonyl chlorides under inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR, 1^1H and 13^{13}C) confirms regiochemistry and functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>99% by UV detection at 254 nm) or thin-layer chromatography (TLC). Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. What solubility and stability profiles should researchers consider when designing in vitro assays?

  • Methodology : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is preferred for stock solutions. Stability studies (pH 2–9, 25–37°C) using UV-Vis spectroscopy reveal degradation kinetics. For biological assays, maintain concentrations below the compound’s critical micelle concentration to avoid aggregation artifacts .

Advanced Research Questions

Q. How does the bromo and propoxy substituents influence binding affinity toward biological targets?

  • Methodology : Structure-activity relationship (SAR) studies compare analogues with halogen (Br vs. Cl) and alkoxy (propoxy vs. methoxy) groups. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to targets like kinases or GPCRs. The bromo group enhances hydrophobic interactions, while propoxy improves membrane permeability .

Q. What contradictions exist in reported biological activities of similar sulfonamides, and how can discrepancies be resolved?

  • Methodology : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Resolve conflicts using standardized protocols (e.g., Eurofins Panlabs panel) and orthogonal assays (e.g., cellular vs. enzymatic). Meta-analyses of PubChem BioAssay data can identify outliers .

Q. What computational modeling approaches predict conformational flexibility and pharmacophore orientation?

  • Methodology : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess flexibility in aqueous vs. lipid bilayers. Pharmacophore mapping (Schrödinger Phase) identifies critical hydrogen-bond acceptors (sulfonamide oxygen) and aromatic features (quinoline ring). Docking studies (AutoDock Vina) prioritize binding poses validated by X-ray crystallography .

Q. How can lead optimization enhance target selectivity in kinase inhibition studies?

  • Methodology : Replace the propoxy group with fluorinated ethers to modulate selectivity (e.g., against PI3Kα vs. PI3Kγ). Use kinase profiling platforms (DiscoverX KINOMEscan) to assess off-target effects. Introduce steric hindrance (e.g., methyl groups) near the sulfonamide to reduce interactions with ATP-binding pockets .

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